

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Fluorobenzenesulfonamide

Cat. No.: B034697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonimide (NFSI), also known as N-fluoro-N-(phenylsulfonyl)benzenesulfonamide, is a highly versatile and widely utilized electrophilic fluorinating agent in modern organic synthesis.^{[1][2]} Its stability, ease of handling compared to harsher reagents, and high efficiency make it a cornerstone reagent for the introduction of fluorine into organic molecules.^[3] The strategic incorporation of fluorine is a critical strategy in pharmaceutical and agrochemical development, as it can significantly enhance a molecule's metabolic stability, binding affinity, and overall biological activity.^[3]

This guide provides an in-depth overview of the synthesis, characterization, and key applications of NFSI, serving as a technical resource for professionals in research and development.

Synthesis of N-Fluorobenzenesulfonimide

The synthesis of NFSI is typically achieved through the direct fluorination of benzenesulfonimide or its corresponding salt. Two primary methods are prominently cited in the literature: the Differding method and the Wanger method.

Experimental Protocols

1. Differding Method

This method involves the direct fluorination of diphenylsulfonimide.

- Procedure: Dissolve diphenylsulfonimide in acetonitrile. Add sodium fluoride to the solution. Cool the resulting mixture to -35°C. Bubble a fluorine-nitrogen gas mixture (typically 1:10 v/v) through the solution for approximately 2 hours. Following the reaction, purge the system with nitrogen for 2 hours to remove residual fluorine. The crude product is then isolated through filtration, evaporation of the solvent, and recrystallization to yield pure N-Fluorobenzenesulfonimide as white crystals.[2]

- Reported Yield: 74%[2]

2. Wanger Method

This improved method utilizes the sodium salt of diphenylsulfonimide, offering a higher yield.

- Procedure: Dissolve the sodium salt of diphenylsulfonimide in a solvent system of water/acetonitrile or pure water. Cool the solution and pass a fluorine-nitrogen gas mixture (1:10 v/v) through it. Once the reaction is complete, purge the reactor with nitrogen. The product, N-Fluorobenzenesulfonimide, is then collected by filtration, washed, and dried.[2]
- Reported Yield: Up to 94%[2]

// Reactants Start [label="Benzenesulfonimide\n((PhSO₂)₂NH)"; Fluorine [label="Fluorine Gas (F₂)\nin Nitrogen (N₂)"];

// Reaction Reaction [shape=point, width=0.01, height=0.01];

// Product Product [label="N-Fluorobenzenesulfonimide\n(NFSI)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

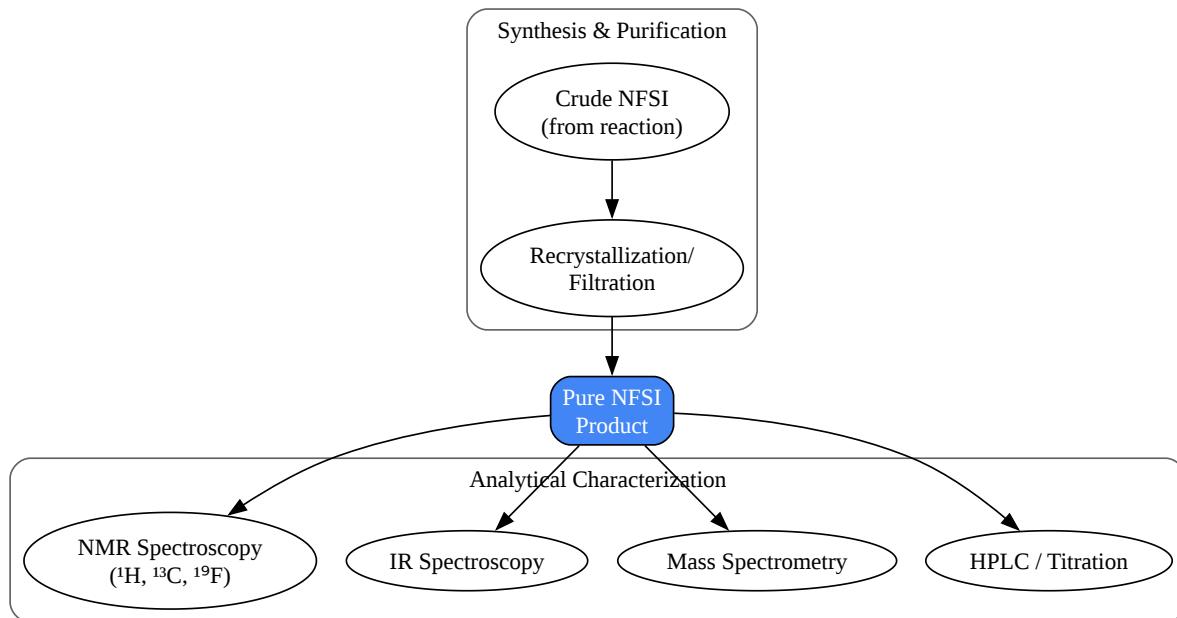
// Connections Start -> Reaction [arrowhead=none]; Fluorine -> Reaction; Reaction -> Product [label=" Electrophilic\nFluorination "]; } dot

Caption: General synthesis pathway for N-Fluorobenzenesulfonimide (NFSI).

Physicochemical and Spectroscopic Properties

NFSI is a white to off-white crystalline powder that is stable under normal conditions.^[1] Its properties are summarized below.

Table 1: Physicochemical Properties of NFSI


Property	Value	References
CAS Number	133745-75-2	[1]
Molecular Formula	C ₁₂ H ₁₀ FNO ₄ S ₂	[1]
Molecular Weight	315.34 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	114-116 °C	[1]
Solubility	Very soluble in acetonitrile, dichloromethane, THF; less soluble in toluene.	[1]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of synthesized NFSI. Standard analytical techniques include NMR, IR, and mass spectrometry.

Table 2: Spectroscopic Data for NFSI Characterization

Technique	Data	References
¹ H NMR	(400 MHz, CDCl ₃) δ (ppm): 8.12–8.04 (m, 4H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 4H).	[4]
¹³ C NMR	Data available from sources such as Sigma-Aldrich and ChemicalBook. Expected signals for aromatic carbons (120-140 ppm).	[5][6]
IR Spectroscopy	Conforms to structure. Characteristic peaks expected for S=O stretch (1350-1300 cm ⁻¹ , 1160-1120 cm ⁻¹), aromatic C=C stretch (1600-1450 cm ⁻¹), and C-S stretch.	[3]
Mass Spectrometry	(GC-MS) m/z peaks: 141 (Top Peak), 77 (2nd Highest), 51 (3rd Highest).	[5]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of NFSI.

Core Applications and Chemical Reactivity

NFSI is more than a simple fluorinating agent; it also functions as a strong oxidant and a source of electrophilic nitrogen, making it a multifaceted reagent in organic synthesis.

1. Electrophilic Fluorination: The primary application of NFSI is the electrophilic fluorination of a wide range of nucleophiles, including enolates, carbanions, and electron-rich aromatic systems.^[1] Its mild nature is particularly advantageous in the late-stage fluorination of complex molecules, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).^[3]

2. Oxidant in Catalysis: NFSI serves as a powerful oxidant, particularly in promoting reductive elimination from transition metals. A notable example is its use in palladium-catalyzed reactions, such as the diamination of unactivated alkenes. In these reactions, NFSI oxidizes a Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination to form the desired product.[7][8][9]

```
// Nodes representing species in the catalytic cycle Pd0 [label="Pd(0)"]; Alkene [label="Amino-  
Alkene\\nSubstrate"]; PdII_Alkyl [label="Pd(II)-Alkyl\\nIntermediate"]; NFSI [label="NFSI"];  
PdIV_Complex [label="Pd(IV) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product  
[label="Cyclic Diamine\\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Layout of the cycle Pd0 -> PdII_Alkyl [label=" Aminopalladation "]; Alkene -> PdII_Alkyl  
[style=dashed, arrowhead=none]; PdII_Alkyl -> PdIV_Complex [label=" Oxidative\\nAddition "];  
NFSI -> PdII_Alkyl; PdIV_Complex -> Product [label=" Reductive\\nElimination "]; Product ->  
Pd0 [style=dashed, label=" Catalyst\\nRegeneration "]; } dot
```

Caption: Simplified mechanism of Pd-catalyzed diamination using NFSI as an oxidant.

Safety and Handling

N-Fluorobenzenesulfonimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[5] Store in a cool, dark place under an inert atmosphere.[1] Always consult the Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 311900050 [thermofisher.com]

- 4. N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR spectrum [chemicalbook.com]
- 5. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Fluorobenzenesulfonimide(133745-75-2) 13C NMR spectrum [chemicalbook.com]
- 7. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide as source of electrophilic nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034697#synthesis-and-characterization-of-n-fluorobenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com